N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251577-51-1
Cat. No.: VC7597021
Molecular Formula: C22H19FN4O2S
Molecular Weight: 422.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251577-51-1 |
|---|---|
| Molecular Formula | C22H19FN4O2S |
| Molecular Weight | 422.48 |
| IUPAC Name | N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3 |
| Standard InChI Key | LLCSPIDQCWCOKL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F |
Introduction
N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the class of sulfonamide derivatives. It incorporates both triazole and pyridine moieties, known for their diverse pharmacological properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of similar sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. This approach allows for the introduction of various substituents on the triazolo-pyridine scaffold, enabling the exploration of structure-activity relationships. The synthesis of N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide would likely follow a similar pathway, involving the reaction of appropriate sulfonyl chlorides with amines.
Data Table: Comparison of Related Compounds
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